

Core Introduction: The BODIPY FL C5 Fluorophore

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Compound of Interest

Compound Name: *Bodipy FL C5*

Cat. No.: *B15556581*

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BODIPY™ FL C5 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid) is a highly versatile green fluorescent probe. It belongs to the BODIPY class of dyes, which are renowned for their exceptional photophysical properties. These properties include sharp excitation and emission peaks, high fluorescence quantum yields, and a relative insensitivity to changes in environmental pH and solvent polarity.[1]

The structure of **BODIPY FL C5** features a pentanoic acid (C5) linker, which provides a carboxylic acid functional group. This group is often derivatized, for example, into an N-hydroxysuccinimidyl (NHS) ester, to facilitate covalent labeling of primary amines on proteins, antibodies, and other biomolecules.[1][2][3] Its bright, stable fluorescence, similar to fluorescein (FITC), makes it an excellent choice for a wide range of applications in cellular imaging and biochemical assays.[1]

Chemical Structure and Properties

The core of **BODIPY FL C5** is a boron-dipyrromethene complex. The "FL" designation indicates its spectral similarity to fluorescein. The C5 pentanoic acid chain acts as a spacer between the fluorophore and any molecule it is conjugated to.

Data Presentation: Photophysical and Chemical Properties

The quantitative properties of **BODIPY FL C5** and its common amine-reactive derivative are summarized below.

Property	BODIPY™ FL C5 (Carboxylic Acid)	BODIPY™ FL C5, SE (NHS Ester)
Molecular Formula	C ₁₅ H ₁₇ BF ₂ N ₂ O ₂	C ₁₉ H ₂₀ BF ₂ N ₃ O ₄
Molecular Weight	322.12 g/mol	419.18 g/mol [2]
Excitation Maximum (λ _{ex})	~503 nm	~504 nm[2]
Emission Maximum (λ _{em})	~512 nm	~511 nm[2]
Molar Extinction Coefficient (ε)	~80,000 cm ⁻¹ M ⁻¹	~87,000 cm ⁻¹ M ⁻¹ [2]
Appearance	Orange Solid	Orange Solid
Solubility	DMSO, DMF, Methanol	DMSO, DMF[1]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of **BODIPY FL C5** derivatives. These should be considered as starting points and optimized for specific experimental contexts.

Protocol 1: Labeling Proteins with BODIPY FL C5, NHS Ester

This protocol details the covalent conjugation of **BODIPY FL C5**, succinimidyl ester (SE) to primary amines on a target protein.

A. Materials Required:

- **BODIPY FL C5**, NHS Ester (Succinimidyl Ester)
- High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
- Target protein (≥2 mg/mL for optimal results)[2]
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
- Purification/Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

- Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis device

B. Experimental Procedure:

- Reagent Preparation:
 - Prepare the protein solution in the Reaction Buffer. Ensure the buffer is free of amine-containing substances like Tris or glycine.
 - Immediately before use, dissolve the **BODIPY FL C5**, NHS Ester in DMSO or DMF to create a 1-10 mg/mL stock solution.
- Conjugation Reaction:
 - While gently stirring the protein solution, add a calculated amount of the dye stock solution. It is recommended to test several molar ratios of dye-to-protein (e.g., 5:1, 10:1, 20:1) to determine the optimal degree of labeling.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the labeled protein from unreacted dye and hydrolysis byproducts.
 - Option 1 (Chromatography): Apply the reaction mixture to a size-exclusion column equilibrated with PBS. The first colored band to elute will be the protein conjugate.
 - Option 2 (Dialysis): Dialyze the reaction mixture against PBS at 4°C with several buffer changes until no free dye is observed in the dialysate.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~504 nm (for **BODIPY FL C5**).

Protocol 2: Live-Cell Staining of Lipid Droplets

This protocol provides a general workflow for staining neutral lipid droplets in live cells, a common application for lipophilic BODIPY dyes.

A. Materials Required:

- **BODIPY FL C5** (or a more specific lipid droplet probe like BODIPY 493/503)
- Cells cultured on coverslips or in imaging dishes
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Cell culture medium (serum-free for staining is recommended)
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

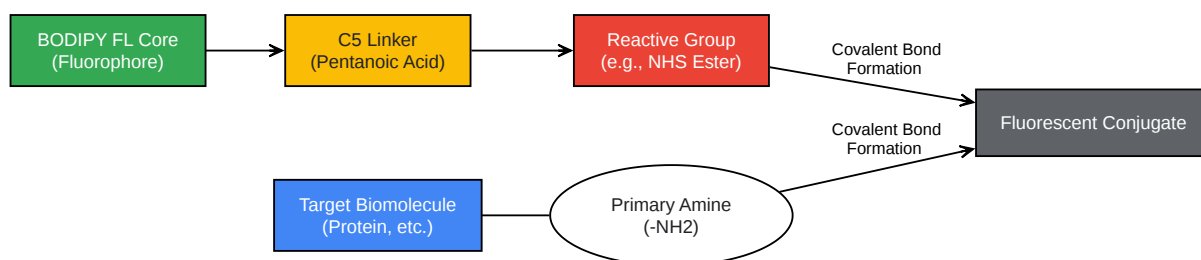
B. Experimental Procedure:

- Cell Preparation:
 - Culture cells to a confluence of 70-80%.[\[4\]](#)
- Staining Solution Preparation:
 - Prepare a 1-5 mM stock solution of the BODIPY dye in DMSO.
 - Dilute the stock solution in serum-free medium or PBS to a final working concentration of 0.1–2 μ M.[\[4\]](#) Vortex thoroughly.
- Staining:
 - Remove the culture medium from the cells and wash once with warm PBS.
 - Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[\[4\]](#)[\[5\]](#)
- Washing:
 - Remove the staining solution and wash the cells gently two to three times with warm PBS or culture medium to remove unbound dye and reduce background fluorescence.[\[4\]](#)

- Imaging:
 - Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.
 - Visualize the stained cells immediately using a fluorescence microscope. For **BODIPY FL C5**, use excitation around 490-505 nm and collect emission between 510-540 nm.

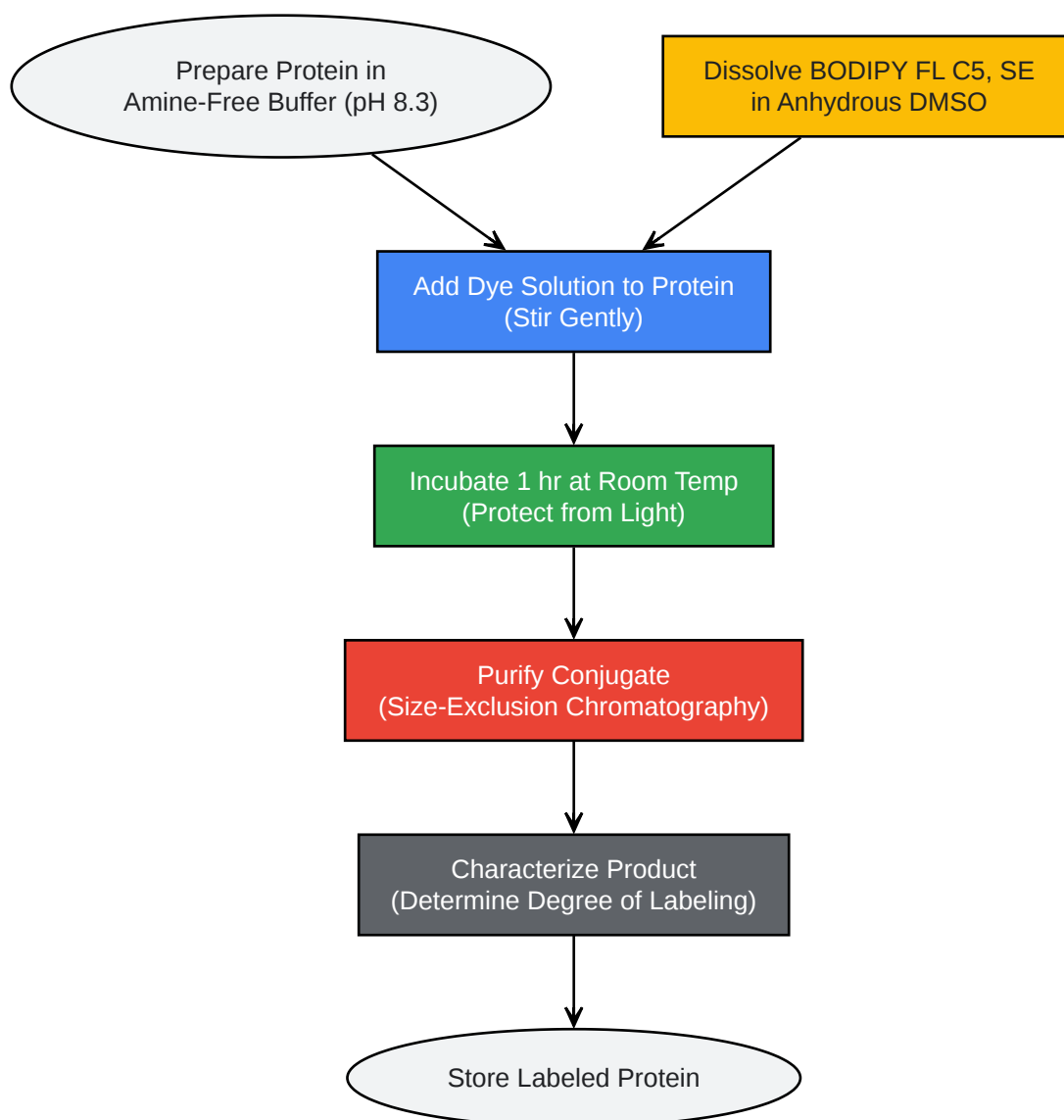
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and conceptual pathways involving **BODIPY FL C5**.



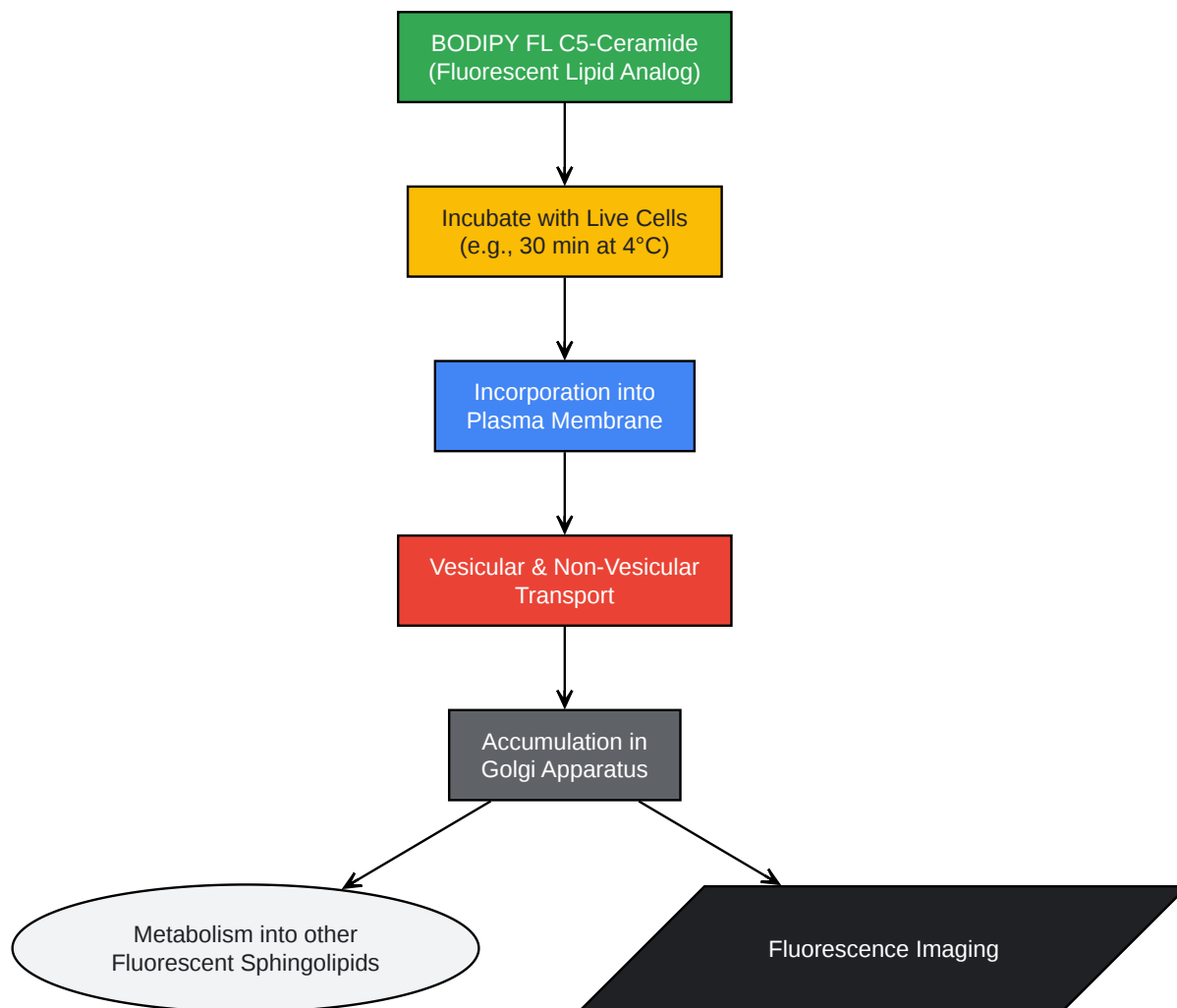
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Figure 1: Logical diagram of the **BODIPY FL C5** conjugation principle.



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Figure 2: Experimental workflow for protein labeling.



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Figure 3: Cellular trafficking pathway of **BODIPY FL C5-Ceramide**.

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